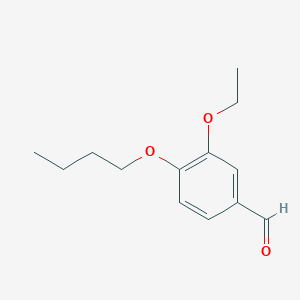

4-Butoxy-3-ethoxybenzaldehyde

Vue d'ensemble

Description

4-Butoxy-3-ethoxybenzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a benzaldehyde derivative, characterized by the presence of butoxy and ethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-ethoxybenzaldehyde typically involves the alkylation of 3-ethoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butoxy-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The butoxy and ethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-Butoxy-3-ethoxybenzoic acid.

Reduction: 4-Butoxy-3-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- 4-Butoxy-3-ethoxybenzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating pharmaceuticals and agrochemicals due to its unique structure, which allows for various chemical modifications.

-

Pharmaceutical Development :

- The compound has been explored for its potential therapeutic properties. It has shown promise as a precursor for developing drugs targeting various diseases, including cancer and inflammatory conditions. Its structure can be modified to enhance biological activity or reduce toxicity.

Research indicates that this compound exhibits notable biological activities:

-

Anticancer Properties :

- Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, it has been tested against HepG2 liver cancer cells, demonstrating significant cytotoxic effects (IC50 values indicating effective concentrations) .

- Anti-inflammatory Effects :

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent cytotoxic effect, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a lead candidate for further development in cancer therapeutics .

Case Study 2: Synthesis of Bioactive Compounds

In another research effort, researchers synthesized a series of compounds based on this compound to evaluate their biological activities. Several derivatives exhibited enhanced antioxidant properties and were effective in scavenging free radicals, indicating potential applications in nutraceuticals and functional foods .

Environmental Impact Assessment

The synthesis of this compound has also been evaluated for its environmental impact using life cycle assessment methodologies. The findings suggest that optimizing synthesis routes can significantly reduce ecological footprints, making it more sustainable for industrial applications .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile chemical modifications |

| Anticancer Research | Cytotoxic effects on various cancer cell lines | Significant apoptosis induction |

| Anti-inflammatory Drugs | Modulation of inflammatory pathways | Potential therapeutic candidate |

| Environmental Impact | Life cycle assessment of synthesis methods | Identified reduction strategies |

Mécanisme D'action

The mechanism of action of 4-Butoxy-3-ethoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved include enzyme inhibition and modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

- 4-Butoxybenzaldehyde

- 3-Ethoxybenzaldehyde

- 4-Ethoxy-3-methoxybenzaldehyde

Comparison: 4-Butoxy-3-ethoxybenzaldehyde is unique due to the presence of both butoxy and ethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 4-Butoxybenzaldehyde lacks the ethoxy group, which affects its solubility and reactivity. Similarly, 3-Ethoxybenzaldehyde lacks the butoxy group, leading to different chemical behavior .

Activité Biologique

4-Butoxy-3-ethoxybenzaldehyde is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both butoxy and ethoxy functional groups attached to a benzaldehyde moiety. The structural formula can be represented as follows:

This compound's unique structure influences its solubility, reactivity, and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating biochemical pathways.

- Receptor Interaction : It can bind to specific receptors, triggering cellular responses that may lead to therapeutic effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and preventing cellular damage.

Case Studies and Research Findings

- Cytotoxicity Studies : A study investigating the cytotoxic effects of benzaldehyde derivatives found that compounds with similar structures inhibited the growth of cancer cells significantly. The mechanism involved apoptosis induction and cell cycle arrest at specific phases (G2/M) .

- Antioxidant Research : Research on related compounds has demonstrated their ability to scavenge free radicals effectively, leading to reduced oxidative stress in cellular models .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Antioxidant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme inhibition, receptor binding |

| 4-Methoxybenzaldehyde | High | Significant | Apoptosis induction |

| 4-Hydroxybenzaldehyde | High | Moderate | Free radical scavenging |

Applications in Medicine and Industry

The potential applications of this compound span across medicinal chemistry and industrial uses:

- Drug Development : As a precursor in synthesizing biologically active molecules, it holds promise for developing new therapeutic agents.

- Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals used in various industrial applications.

Propriétés

IUPAC Name |

4-butoxy-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-8-16-12-7-6-11(10-14)9-13(12)15-4-2/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCSYUPPGUVAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364490 | |

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93567-90-9 | |

| Record name | 4-butoxy-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.